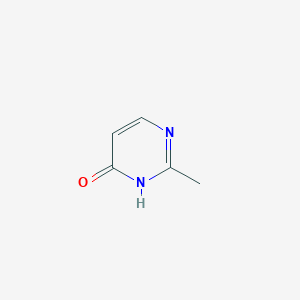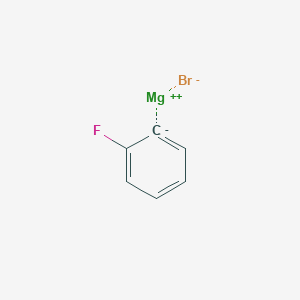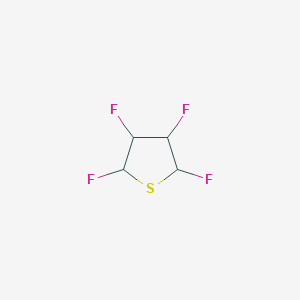
2,3,4,5-Tetrafluorothiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrafluorothiolane (TFT) is a colorless, flammable, and highly reactive chemical compound. It is a sulfur-containing heterocyclic compound, which is widely used in the field of organic synthesis and medicinal chemistry. TFT has a unique molecular structure, which makes it a valuable tool for various research applications.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrafluorothiolane is not fully understood. However, it is known that 2,3,4,5-Tetrafluorothiolane can react with various functional groups, such as amines, alcohols, and thiols. 2,3,4,5-Tetrafluorothiolane can also undergo cyclization reactions to form thiazoles, thiadiazoles, and thiazolidines. The unique molecular structure of 2,3,4,5-Tetrafluorothiolane makes it a valuable tool for exploring the reactivity and selectivity of various functional groups.
Effets Biochimiques Et Physiologiques
2,3,4,5-Tetrafluorothiolane has been shown to have various biochemical and physiological effects. 2,3,4,5-Tetrafluorothiolane has been reported to have antimicrobial activity against various bacteria and fungi. 2,3,4,5-Tetrafluorothiolane has also been shown to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. Furthermore, 2,3,4,5-Tetrafluorothiolane has been reported to have antitumor activity and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,4,5-Tetrafluorothiolane has several advantages for lab experiments. 2,3,4,5-Tetrafluorothiolane is a highly reactive compound, which makes it a valuable tool for exploring the reactivity and selectivity of various functional groups. 2,3,4,5-Tetrafluorothiolane is also a versatile building block in organic synthesis, which can be used to synthesize a variety of compounds. However, 2,3,4,5-Tetrafluorothiolane has some limitations for lab experiments. 2,3,4,5-Tetrafluorothiolane is a highly reactive and volatile compound, which requires special handling and storage conditions. 2,3,4,5-Tetrafluorothiolane can also be hazardous to health and the environment, which requires appropriate safety measures.
Orientations Futures
There are several future directions for the research and application of 2,3,4,5-Tetrafluorothiolane. One of the future directions is to explore the potential of 2,3,4,5-Tetrafluorothiolane as a reagent for the synthesis of new drugs and materials. Another future direction is to investigate the mechanism of action of 2,3,4,5-Tetrafluorothiolane and its interactions with various functional groups. Furthermore, future research can focus on the development of new synthetic methods for the synthesis of 2,3,4,5-Tetrafluorothiolane and its derivatives. Overall, 2,3,4,5-Tetrafluorothiolane has a promising future in the field of organic synthesis and medicinal chemistry.
Conclusion:
In conclusion, 2,3,4,5-Tetrafluorothiolane is a valuable tool in scientific research, with a wide range of applications in organic synthesis, drug discovery, and material science. 2,3,4,5-Tetrafluorothiolane has a unique molecular structure, which makes it a valuable tool for exploring the reactivity and selectivity of various functional groups. 2,3,4,5-Tetrafluorothiolane has several advantages for lab experiments, but also has some limitations, which require appropriate safety measures. The future directions for 2,3,4,5-Tetrafluorothiolane research and application are promising, with potential for the development of new drugs and materials, and the exploration of the mechanism of action of 2,3,4,5-Tetrafluorothiolane.
Méthodes De Synthèse
2,3,4,5-Tetrafluorothiolane can be synthesized by various methods, including the reaction of tetrafluoroethylene with hydrogen sulfide in the presence of a catalyst, the reaction of tetrafluoroethylene with sulfur in the presence of a catalyst, and the reaction of tetrafluoroethylene with sulfur dichloride. Among these methods, the reaction of tetrafluoroethylene with hydrogen sulfide is the most commonly used method for synthesizing 2,3,4,5-Tetrafluorothiolane.
Applications De Recherche Scientifique
2,3,4,5-Tetrafluorothiolane has a wide range of applications in scientific research, including organic synthesis, drug discovery, and material science. 2,3,4,5-Tetrafluorothiolane is a versatile building block in organic synthesis, which can be used to synthesize a variety of compounds, such as thiazoles, thiadiazoles, and thiazolidines. 2,3,4,5-Tetrafluorothiolane is also used as a reagent in the synthesis of various drugs, such as anti-inflammatory agents, antifungal agents, and antitumor agents. Furthermore, 2,3,4,5-Tetrafluorothiolane can be used as a precursor for the synthesis of various materials, such as polymers, resins, and coatings.
Propriétés
Numéro CAS |
133360-01-7 |
|---|---|
Nom du produit |
2,3,4,5-Tetrafluorothiolane |
Formule moléculaire |
C4H4F4S |
Poids moléculaire |
160.14 g/mol |
Nom IUPAC |
2,3,4,5-tetrafluorothiolane |
InChI |
InChI=1S/C4H4F4S/c5-1-2(6)4(8)9-3(1)7/h1-4H |
Clé InChI |
FVRMMVSVJJXSGW-UHFFFAOYSA-N |
SMILES |
C1(C(C(SC1F)F)F)F |
SMILES canonique |
C1(C(C(SC1F)F)F)F |
Synonymes |
Thiophene, 2,3,4,5-tetrafluorotetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



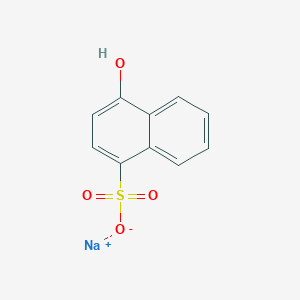
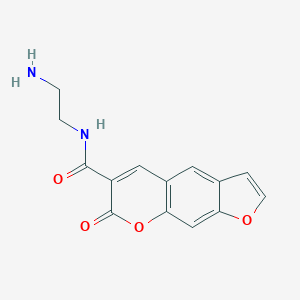
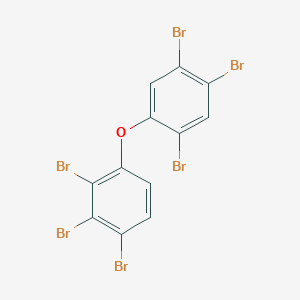
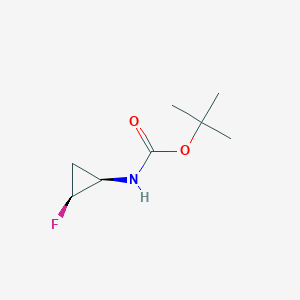
![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)
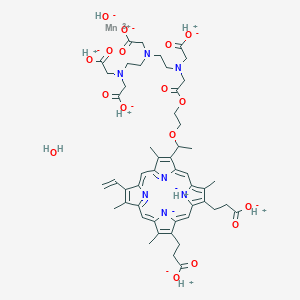
![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)
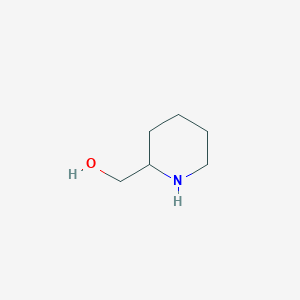
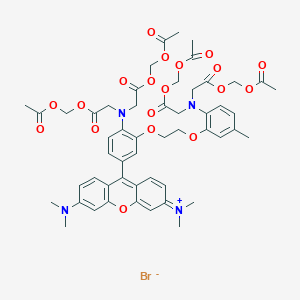
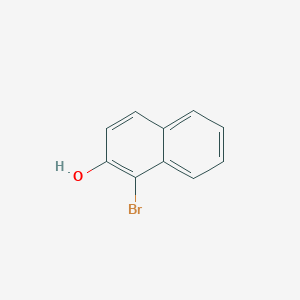
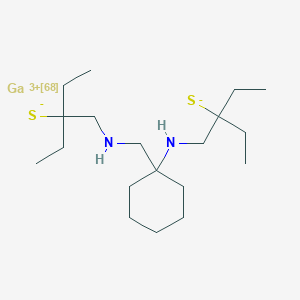
![(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146049.png)
